4-Butyl-2-methylpiperazin-1-amine

Description

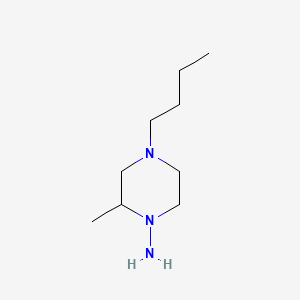

4-Butyl-2-methylpiperazin-1-amine (CAS: 109055-76-7, molecular formula: C₉H₂₁N₃) is a piperazine derivative featuring a butyl group at position 4 and a methyl group at position 2 of the piperazine ring. This compound is structurally characterized by its aliphatic substituents, which influence its physicochemical properties, such as lipophilicity and solubility.

Properties

CAS No. |

109055-76-7 |

|---|---|

Molecular Formula |

C9H21N3 |

Molecular Weight |

171.288 |

IUPAC Name |

4-butyl-2-methylpiperazin-1-amine |

InChI |

InChI=1S/C9H21N3/c1-3-4-5-11-6-7-12(10)9(2)8-11/h9H,3-8,10H2,1-2H3 |

InChI Key |

WAZJBNUHZDDCOT-UHFFFAOYSA-N |

SMILES |

CCCCN1CCN(C(C1)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis of 4-butyl-2-methylpiperazin-1-amine and its analogues:

Table 1: Structural Comparison of Piperazine Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Notable Features | Reference |

|---|---|---|---|---|---|

| This compound | Butyl (C4), methyl (C2) | C₉H₂₁N₃ | 171.28 | Aliphatic substituents enhance lipophilicity | |

| 4-Benzylpiperazin-1-amine | Benzyl (C4) | C₁₁H₁₇N₃ | 191.27 | Aromatic group improves π-π interactions | |

| 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine | Methoxyphenyl (C4), butanamine chain | C₁₅H₂₅N₃O | 263.38 | Methoxy group introduces polarity; used in spirocyclic drug intermediates | |

| 3-(4-Methylpiperazin-1-yl)pyridin-2-amine | Methylpiperazine (C3 pyridine) | C₁₀H₁₆N₄ | 192.26 | Heteroaromatic ring enhances binding to kinase targets | |

| 2-(4-Benzylpiperazin-1-yl)ethylamine | Benzyl (C4), ethylmethylamine chain | C₁₄H₂₃N₃ | 233.36 | Flexible chain for receptor docking |

Functional Implications

Lipophilicity and Solubility :

- The butyl and methyl groups in This compound increase lipophilicity compared to analogues with polar substituents (e.g., methoxy groups in ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.

- The benzyl group in 4-benzylpiperazin-1-amine introduces aromaticity, favoring interactions with hydrophobic enzyme pockets .

Biological Activity :

- Piperazine derivatives with heteroaromatic systems (e.g., pyridine in ) are often utilized in kinase inhibitors due to their ability to form hydrogen bonds and π-stacking interactions.

- Compounds like 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine are intermediates in synthesizing spirocyclic compounds (e.g., COMPOUND 28 and 37 in ), which are explored for anticancer and CNS-targeted therapies.

Synthetic Utility :

- This compound serves as a precursor for modifying steric bulk in drug candidates. Its aliphatic chain may reduce metabolic degradation compared to benzyl-substituted analogues.

- The methoxyphenyl derivative () demonstrates how electron-donating groups can fine-tune electronic properties for target-specific binding.

Pharmaceutical Relevance

- Spirocyclic Compounds : Piperazine derivatives are key intermediates in synthesizing spirocyclic scaffolds (e.g., COMPOUND 37 in ), which exhibit high selectivity for kinases and GPCRs.

- Antidepressants and Antipsychotics: Analogues like N-[2-(2-chlorophenothiazin-10-yl)ethyl]-4-methylpiperazin-1-amine () highlight the role of piperazine in CNS drug design, where substituents modulate receptor affinity and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.